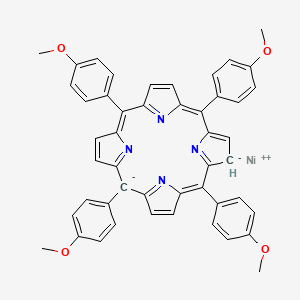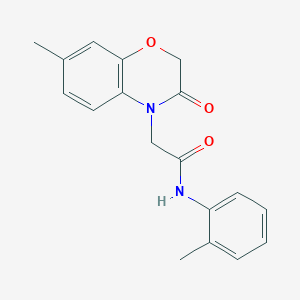
nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-2H-porphyrin-2,15-diide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel(2+) 2,7,12,17-tetrakis(4-methoxyphenyl)-21,22,23,24-tetraazapentacyclo[16211(3),?1?,(1)(1)1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide is a complex organometallic compound It is characterized by its unique structure, which includes a nickel ion coordinated to a large, conjugated macrocycle with multiple methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of nickel(2+) 2,7,12,17-tetrakis(4-methoxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide typically involves the following steps:
Preparation of the Ligand: The macrocyclic ligand is synthesized by condensing pyrrole with 4-methoxybenzaldehyde under acidic conditions to form the corresponding porphyrin.
Metalation: The porphyrin ligand is then reacted with a nickel(II) salt, such as nickel(II) acetate, in a suitable solvent like chloroform or methanol. The reaction is typically carried out under reflux conditions to ensure complete metalation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Nickel(2+) 2,7,12,17-tetrakis(4-methoxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) species, while reduction may yield nickel(I) species.
Aplicaciones Científicas De Investigación
Nickel(2+) 2,7,12,17-tetrakis(4-methoxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide has several scientific research applications:
Catalysis: It can be used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a model compound to study electron transfer processes in biological systems.
Medical Applications:
Mecanismo De Acción
The mechanism by which nickel(2+) 2,7,12,17-tetrakis(4-methoxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide exerts its effects involves coordination to various substrates and facilitating electron transfer processes. The nickel ion acts as a central electron acceptor or donor, depending on the reaction conditions, and the macrocyclic ligand stabilizes the complex and enhances its reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Nickel(2+) 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin: Similar structure but lacks the extended conjugation and additional functional groups.
Cobalt(2+) 2,7,12,17-tetrakis(4-methoxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide: Similar structure but with cobalt instead of nickel.
Uniqueness
The uniqueness of nickel(2+) 2,7,12,17-tetrakis(4-methoxyphenyl)-21,22,23,24-tetraazapentacyclo[16.2.1.1(3),?.1?,(1)(1).1(1)(3),(1)?]tetracosa-1(21),3(24),4,6,8(23),10,12,14,16(22),17,19-undecaene-2,9-diide lies in its extended conjugation and the presence of multiple methoxyphenyl groups, which enhance its electronic properties and make it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C48H36N4NiO4 |
|---|---|
Peso molecular |
791.5 g/mol |
Nombre IUPAC |
nickel(2+);5,10,15,20-tetrakis(4-methoxyphenyl)-2H-porphyrin-2,15-diide |
InChI |
InChI=1S/C48H36N4O4.Ni/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
Clave InChI |
WIHHBQHMISDZOC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)[C-]2C3=NC(=C(C4=NC(=C[CH-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C=C3.[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-hydrazinyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12498799.png)
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498811.png)
![N-(2-methoxyphenyl)-N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498812.png)
![Propyl 5-{[(2-methylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498815.png)
![2-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12498822.png)
![4-[[2-[2-[3-[2-[3-[(4-Carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12498830.png)
![N-(4-{[4-(pyridin-2-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B12498843.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12498849.png)
![3-[5-(2-Nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B12498876.png)


![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12498885.png)
